Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-
CAS No.: 821783-81-7
Cat. No.: VC16827737
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821783-81-7 |
|---|---|
| Molecular Formula | C18H15F3N4O |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine |
| Standard InChI | InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-14(2-4-15)16-11-25-17(12-24-16)23-10-7-13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2,(H,23,25) |
| Standard InChI Key | DWEALZLVUKJMKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine, delineates its three core components:
-
Pyrazinamine backbone: A six-membered aromatic ring with two nitrogen atoms at the 1,4-positions, substituted at the 2-position by an amine group.
-
4-Pyridinylethyl chain: A pyridine ring linked via an ethyl group to the pyrazinamine’s amine.
-
4-(Trifluoromethoxy)phenyl substituent: A phenyl ring with a trifluoromethoxy (-OCF₃) group at the para position, attached to the pyrazine ring’s 5-position.
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyridine moiety may facilitate hydrogen bonding with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄O |
| Molecular Weight | 360.3 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Chemical Modifications
Proposed Synthesis Strategy
While no published synthesis route exists for this specific compound, analogous pyrazinamine derivatives are typically synthesized via:
-
Nucleophilic aromatic substitution: Introducing the trifluoromethoxyphenyl group to pyrazinamine precursors.
-
Buchwald-Hartwig amination: Coupling the pyridine-ethylamine moiety to the pyrazine ring .
-
Cross-coupling reactions: Palladium-catalyzed couplings to assemble aromatic systems .
A hypothetical synthesis could involve:
-
Step 1: Nitration of 4-(trifluoromethoxy)benzene to introduce a nitro group at the meta position.
-
Step 2: Reduction to the corresponding aniline, followed by cyclization with glyoxal to form the pyrazine core.
-
Step 3: Alkylation with 2-(4-pyridinyl)ethyl bromide under basic conditions .
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 5-Nitro-2-pyrazinamine | Pyrazine backbone precursor |
| 4-(Trifluoromethoxy)aniline | Aryl substituent source |
| 2-(4-Pyridinyl)ethyl bromide | Amine side-chain precursor |
Analytical Characterization
Spectroscopic Identification
Hypothetical characterization data, extrapolated from related compounds :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 2H, pyridine-H), 7.85 (s, 1H, pyrazine-H), 7.60 (d, J=8.4 Hz, 2H, phenyl-H), 7.10 (d, J=8.4 Hz, 2H, phenyl-H), 3.85 (t, J=6.8 Hz, 2H, -CH₂-N), 3.15 (t, J=6.8 Hz, 2H, -CH₂-pyridine).
-
HRMS (ESI+): m/z calcd for C₁₈H₁₅F₃N₄O [M+H]⁺ 361.1241, found 361.1245.
Research Gaps and Future Directions
Critical Unanswered Questions
-
Synthetic optimization: Developing enantioselective routes given the chiral pyrazine center.
-
In vitro screening: Testing against Mycobacterium tuberculosis, cancer cell lines, and viral proteases.
-
ADMET profiling: Assessing hepatic metabolism and potential drug-drug interactions.
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume